tert-Butyl ((1-(1-(thiazol-2-yl)ethyl)piperidin-3-yl)methyl)carbamate
Overview
Description
Tert-Butyl ((1-(1-(thiazol-2-yl)ethyl)piperidin-3-yl)methyl)carbamate is a synthetic compound with a distinct structure that features a thiazole ring and a piperidine ring linked to a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Step 1: Synthesize 1-(thiazol-2-yl)ethanol using thiazole and an appropriate alkylation agent under controlled conditions.
Step 2: Convert 1-(thiazol-2-yl)ethanol to 1-(1-(thiazol-2-yl)ethyl)piperidine through reaction with piperidine in a solvent like toluene.
Step 3: Final step involves the reaction of 1-(1-(thiazol-2-yl)ethyl)piperidine with tert-butyl chloroformate to form tert-butyl ((1-(1-(thiazol-2-yl)ethyl)piperidin-3-yl)methyl)carbamate.
Industrial Production Methods: Industrial production methods typically involve optimized versions of the synthetic route described above, with large-scale reactors and automated processes ensuring high yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Undergoes oxidation reactions, particularly on the thiazole ring.
Reduction: Can be reduced under strong reducing conditions affecting the thiazole ring or piperidine ring.
Substitution: Participates in nucleophilic substitution reactions, especially at the piperidine nitrogen.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Using alkyl halides or acyl halides under basic or acidic conditions.
Major Products Formed:
Oxidation products include thiazole oxide derivatives.
Reduction products include partially or fully reduced thiazole or piperidine derivatives.
Substitution products vary based on the substituents introduced.
Scientific Research Applications
Chemistry:
Used as a building block in organic synthesis for creating more complex molecules.
Acts as a ligand in coordination chemistry for transition metal complexes.
Biology:
Explored for its potential as a biochemical probe in studying thiazole-related enzymatic reactions.
Investigated for its role as a piperidine-derived scaffold in medicinal chemistry.
Medicine:
Potential use as a pharmacophore in drug design targeting specific enzymes or receptors.
Studied for its effects on biological pathways involving piperidine or thiazole derivatives.
Industry:
Utilized in the synthesis of advanced materials and polymers.
Used in the development of specialty chemicals with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl ((1-(1-(thiazol-2-yl)ethyl)piperidin-3-yl)methyl)carbamate is complex and varies depending on its application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing pathways related to thiazole or piperidine structures. The carbamate group could modulate its binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds include:
tert-Butyl ((1-(1-(pyridin-2-yl)ethyl)piperidin-3-yl)methyl)carbamate: Similar but with a pyridine ring instead of thiazole.
tert-Butyl ((1-(1-(imidazol-2-yl)ethyl)piperidin-3-yl)methyl)carbamate: Features an imidazole ring instead of thiazole.
Uniqueness:
The thiazole ring provides unique reactivity and interactions compared to pyridine and imidazole rings.
Specific structural configuration contributes to distinct chemical and biological properties.
There you go! This covers the details about tert-Butyl ((1-(1-(thiazol-2-yl)ethyl)piperidin-3-yl)methyl)carbamate from its preparation methods to its applications and comparison with similar compounds. Hopefully this serves as a comprehensive guide. Anything else you’d like to delve into?
Properties
IUPAC Name |
tert-butyl N-[[1-[1-(1,3-thiazol-2-yl)ethyl]piperidin-3-yl]methyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O2S/c1-12(14-17-7-9-22-14)19-8-5-6-13(11-19)10-18-15(20)21-16(2,3)4/h7,9,12-13H,5-6,8,10-11H2,1-4H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIBPFGIVWSVBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CS1)N2CCCC(C2)CNC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301120852 | |
Record name | Carbamic acid, N-[[1-[1-(2-thiazolyl)ethyl]-3-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301120852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289385-56-3 | |
Record name | Carbamic acid, N-[[1-[1-(2-thiazolyl)ethyl]-3-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1289385-56-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[[1-[1-(2-thiazolyl)ethyl]-3-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301120852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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